[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Catalog No.
S548389
CAS No.
938440-64-3
M.F
C25H31N5O4
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morph...

CAS Number

938440-64-3

Product Name

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

IUPAC Name

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+

InChI Key

RFSMUFRPPYDYRD-CALCHBBNSA-N

SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

KU0063794; KU-0063794; KU 0063794; Ku0063794; Ku 0063794; Ku-0063794; KU63794; KU 63794; KU-63794.

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5

Description

The exact mass of the compound (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol is 465.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol), also known by its PubChem ID 16736978 and CAS number 938440-64-3, is a compound being investigated for its potential as a modulator of the mammalian target of rapamycin (mTOR) pathway. mTOR is a protein kinase that plays a critical role in cell growth, proliferation, and survival [PubChem, National Institutes of Health (US), ""].

Inhibition of mTOR Signaling

Studies suggest that (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol may function as an mTOR inhibitor. mTOR inhibitors are a class of drugs that have shown promise in cancer treatment by blocking the uncontrolled cell division characteristic of tumors [National Cancer Institute, ""].

The compound 5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol is a complex organic molecule characterized by its intricate structure, which includes multiple functional groups and heterocycles. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, particularly in medicinal chemistry. The presence of morpholine rings suggests potential interactions with biological targets, making it a candidate for drug development.

Ku-0063794 is reported to function as an mTOR inhibitor []. mTOR regulates cell growth and proliferation. Inhibiting mTOR disrupts these processes, potentially leading to cell death in cancer cells []. The detailed molecular mechanism by which Ku-0063794 interacts with mTOR is still under investigation.

Involving this compound can be categorized into various types based on the functional groups present. The primary reactions may include:

  • Nucleophilic Substitution: The methanol group can act as a nucleophile in reactions with electrophiles.
  • Oxidation and Reduction: The morpholine and pyrimidine moieties may undergo oxidation or reduction, affecting their biological activity.
  • Condensation Reactions: The compound can participate in condensation reactions to form larger molecules or complexes.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.

The biological activity of 5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol is primarily linked to its potential as an antitumor agent. Compounds with similar structures have shown:

  • Inhibition of Kinases: Many pyrido[2,3-d]pyrimidines are known to inhibit various kinases involved in cancer progression.
  • Antioxidant Properties: The methoxyphenyl group may contribute to antioxidant activities, protecting cells from oxidative stress.
  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against bacterial and fungal strains.

These properties highlight the compound's potential therapeutic applications in oncology and infectious diseases.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Morpholine Groups: Nucleophilic substitution reactions can be used to attach morpholine rings to the core structure.
  • Methanol Functionalization: The final step involves the addition of the methanol group through reduction or substitution reactions.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

The applications of 5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol span various fields:

  • Pharmaceutical Development: As a potential drug candidate for cancer treatment due to its kinase inhibition properties.
  • Research Tool: Utilized in biochemical studies to explore enzyme interactions and pathways.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Assays: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Determining the safety profile through cytotoxicity assays against various cell lines.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with 5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol, including:

  • Pyrido[3,4-d]pyrimidines - Known for their antiviral properties.
  • Morpholino-based Inhibitors - Often used in cancer therapy due to their ability to target specific pathways.
  • Methoxy-substituted Phenols - Exhibiting antioxidant and anti-inflammatory activities.

Uniqueness

What sets this compound apart is its specific combination of morpholine and pyrido[2,3-d]pyrimidine structures along with the methanol group. This unique arrangement may confer distinct biological properties not found in other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

465.23760449 g/mol

Monoisotopic Mass

465.23760449 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81HJG228AB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

938440-64-3

Wikipedia

Ku-0063794

Dates

Modify: 2023-08-15
1: Fan QW, Weiss WA. Inhibition of PI3K-Akt-mTOR signaling in glioblastoma by mTORC1/2 inhibitors. Methods Mol Biol. 2012;821:349-59. PubMed PMID: 22125077.
2: Case N, Thomas J, Sen B, Styner M, Xie Z, Galior K, Rubin J. Mechanical regulation of glycogen synthase kinase 3β (GSK3β) in mesenchymal stem cells is dependent on Akt protein serine 473 phosphorylation via mTORC2 protein. J Biol Chem. 2011 Nov 11;286(45):39450-6. Epub 2011 Sep 28. PubMed PMID: 21956113; PubMed Central PMCID: PMC3234768.
3: Dormond-Meuwly A, Roulin D, Dufour M, Benoit M, Demartines N, Dormond O. The inhibition of MAPK potentiates the anti-angiogenic efficacy of mTOR inhibitors. Biochem Biophys Res Commun. 2011 Apr 22;407(4):714-9. Epub 2011 Mar 23. PubMed PMID: 21439267.
4: Cheng J, Wang Y, Ma Y, Chan BT, Yang M, Liang A, Zhang L, Li H, Du J. The mechanical stress-activated serum-, glucocorticoid-regulated kinase 1 contributes to neointima formation in vein grafts. Circ Res. 2010 Nov 12;107(10):1265-74. Epub 2010 Sep 30. Erratum in: Circ Res. 2011 Jan 7;108(1):e1. PubMed PMID: 20884880.
5: Sturgill TW, Hall MN. Activating mutations in TOR are in similar structures as oncogenic mutations in PI3KCalpha. ACS Chem Biol. 2009 Dec 18;4(12):999-1015. PubMed PMID: 19902965; PubMed Central PMCID: PMC2796128.
6: Malagu K, Duggan H, Menear K, Hummersone M, Gomez S, Bailey C, Edwards P, Drzewiecki J, Leroux F, Quesada MJ, Hermann G, Maine S, Molyneaux CA, Le Gall A, Pullen J, Hickson I, Smith L, Maguire S, Martin N, Smith G, Pass M. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorg Med Chem Lett. 2009 Oct 15;19(20):5950-3. Epub 2009 Aug 13. PubMed PMID: 19762236.
7: García-Martínez JM, Moran J, Clarke RG, Gray A, Cosulich SC, Chresta CM, Alessi DR. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR). Biochem J. 2009 Jun 12;421(1):29-42. PubMed PMID: 19402821; PubMed Central PMCID: PMC2708931.

Explore Compound Types